BenchChemオンラインストアへようこそ!

N-(3-acetamidophenyl)-2-iodobenzamide

SPAK kinase WNK signaling structure-activity relationship

N-(3-acetamidophenyl)-2-iodobenzamide (C₁₅H₁₃IN₂O₂, MW 380.18 g/mol) is a disubstituted benzamide featuring a 2-iodo substituent on the benzoyl ring and a 3-acetamido group on the aniline ring. This compound belongs to the broader class of 2-iodobenzamide derivatives, which have been explored as SPAK kinase inhibitors, sigma receptor ligands, antineoplastic agents targeting zinc finger proteins, and radical translocation substrates in synthetic chemistry.

Molecular Formula C15H13IN2O2
Molecular Weight 380.18 g/mol
Cat. No. B11023291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-2-iodobenzamide
Molecular FormulaC15H13IN2O2
Molecular Weight380.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I
InChIInChI=1S/C15H13IN2O2/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20)
InChIKeyRIQSCDXVOHAAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetamidophenyl)-2-iodobenzamide Procurement Guide: Compound Identity and Class Context


N-(3-acetamidophenyl)-2-iodobenzamide (C₁₅H₁₃IN₂O₂, MW 380.18 g/mol) is a disubstituted benzamide featuring a 2-iodo substituent on the benzoyl ring and a 3-acetamido group on the aniline ring . This compound belongs to the broader class of 2-iodobenzamide derivatives, which have been explored as SPAK kinase inhibitors, sigma receptor ligands, antineoplastic agents targeting zinc finger proteins, and radical translocation substrates in synthetic chemistry [1][2]. Unlike the non-halogenated parent N-(3-acetamidophenyl)benzamide (MW 254.29 g/mol) or the 2-chloro analog (MW 288.73 g/mol), the 2-iodo substitution confers higher lipophilicity (cLogP ≈ 2.78), elevated molecular weight, and a C–I bond with distinct reactivity profiles [3].

Why N-(3-Acetamidophenyl)-2-iodobenzamide Cannot Be Replaced by Its 2-Chloro, 2-Fluoro, or Non-Halogenated Analogs


The 2-position halogen identity on the benzamide scaffold is a critical determinant of biological activity, radical reactivity, and synthetic utility that cannot be preserved by simple halogen exchange or omission [1]. Direct comparative data from the structurally related N-(4-phenoxyphenyl)benzamide series demonstrate that the 2-iodo analog exhibits an IC₅₀ of 0.95 μM against SPAK kinase, whereas the 2-chloro analog and unsubstituted parent show no detectable inhibition at concentrations up to 10 μM — a greater than 10-fold differential in potency attributable solely to halogen identity [2]. Additionally, o-iodobenzamides uniquely support rapid 1,5-hydrogen-transfer radical translocation reactions that are not observed with o-chloro or o-bromo counterparts, making the 2-iodo substitution essential for synthetic methodologies that exploit this reactivity manifold [3]. The C–I bond also exhibits superior oxidative addition rates with palladium(0) catalysts compared to C–Br or C–Cl bonds, directly impacting cross-coupling efficiency [4]. These quantitative and mechanistic distinctions preclude generic substitution of N-(3-acetamidophenyl)-2-iodobenzamide with any non-iodinated analog without fundamentally altering biological screening outcomes and synthetic performance.

Quantitative Differentiation Evidence for N-(3-Acetamidophenyl)-2-iodobenzamide


Halogen-Dependent Kinase Inhibition: 2-Iodo Substitution Confers >10-Fold Potency Gain Over 2-Chloro in SPAK Kinase Assays

In the structurally related N-(4-phenoxyphenyl)benzamide series, which shares the identical 2-iodobenzamide pharmacophore with N-(3-acetamidophenyl)-2-iodobenzamide, the 2-iodo analog exhibited an IC₅₀ of 0.95 μM against SPAK kinase. The direct 2-chloro analog showed no measurable inhibition (IC₅₀ >10 μM) under identical assay conditions, and the unsubstituted parent compound was similarly inactive [1]. This establishes that the 2-iodo group is not merely a potency modulator but an essential structural determinant for SPAK inhibitory activity within this chemotype.

SPAK kinase WNK signaling structure-activity relationship

Unique Radical Translocation Reactivity: 2-Iodobenzamides Undergo Rapid 1,5-Hydrogen-Transfer Not Available to Chloro or Bromo Analogs

N,N-Disubstituted o-iodobenzamides (2-iodobenzamides) undergo rapid 1,5-hydrogen-transfer reactions upon radical generation, with product outcomes coupled to the rotamer population of the starting iodobenzamide [1]. This reactivity is uniquely enabled by the ortho-iodo substitution pattern and is not generalizable to o-chloro or o-bromo benzamides, which lack the appropriate radical-generating lability [1]. For synthetic chemistry applications — including benzolactam synthesis via endo-selective aryl radical cyclization and photoinduced biaryl formation — only the 2-iodobenzamide scaffold provides the necessary radical precursor [2][3].

radical translocation 1,5-hydrogen transfer ortho-iodobenzamide synthetic methodology

C–I Bond Superiority in Palladium-Catalyzed Cross-Coupling: Quantitative Oxidative Addition Rate Hierarchy Ar-I > Ar-Br >> Ar-Cl

The C–I bond exhibits the fastest oxidative addition rate with Pd(0) complexes among the aryl halides. The established relative reactivity order for palladium-catalyzed cross-coupling is Ar-I > Ar-Br >> Ar-Cl, with aryl iodides typically reacting 10²–10³ times faster than aryl bromides and 10⁴–10⁵ times faster than aryl chlorides in Suzuki-Miyaura and Sonogashira reactions [1]. For N-(3-acetamidophenyl)-2-iodobenzamide, the 2-iodo substituent therefore serves as a markedly superior handle for downstream diversification via cross-coupling compared to any 2-chloro or 2-bromo analog.

cross-coupling Suzuki-Miyaura oxidative addition palladium catalysis

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Profile vs. 2-Chloro and Unsubstituted Analogs

N-(3-acetamidophenyl)-2-iodobenzamide (MW 380.18 g/mol, cLogP 2.78, tPSA 58.2 Ų, H-donors 2, H-acceptors 2) differs substantially from its closest analogs in key physicochemical parameters . The 2-chloro analog has MW 288.73 g/mol (Δ = 91.45 g/mol), while the non-halogenated parent N-(3-acetamidophenyl)benzamide has MW 254.29 g/mol (Δ = 125.89 g/mol) [1]. The iodine atom contributes approximately +0.7–1.1 units to logP compared to hydrogen, directly affecting membrane permeability predictions and solubility profiles. These differences are large enough to alter predicted ADME properties and compound handling requirements (e.g., DMSO solubility, storage conditions).

physicochemical properties lipophilicity drug-likeness logP

Zinc Finger Protein Targeting: The 2-Iodobenzamide Scaffold Is Validated in Antineoplastic Patent Literature as a Privileged Zinc Finger Ligand

A series of activated iodo-benzamide derivatives — requiring the 2-iodo substitution pattern — are described in US Patents 6,225,323, 6,306,871, and 6,780,995 as antineoplastic and antiviral agents that inhibit zinc finger transcription factor binding at low concentrations [1]. The presumptive mechanism involves chelation of zinc ions and thiol trapping at zinc finger domains of metalloregulatory proteins including PARP and HIV nucleocapsid protein. The 2-iodo group serves as an activating group essential for the antineoplastic mechanism; non-iodinated benzamides within the same patent families lack the zinc-targeting capability [2].

zinc finger PARP antineoplastic metalloregulatory protein

High-Value Application Scenarios for N-(3-Acetamidophenyl)-2-iodobenzamide in Drug Discovery and Synthetic Chemistry


SPAK Kinase Inhibitor Screening and WNK Signaling Pathway Probe Development

N-(3-acetamidophenyl)-2-iodobenzamide is structurally suited as both a screening compound and a synthetic starting point for SPAK kinase inhibitor discovery programs. The 2-iodo substitution has been demonstrated in the N-(4-phenoxyphenyl)benzamide series to confer a >10-fold potency advantage over the 2-chloro analog (IC₅₀ 0.95 μM vs. >10 μM) [1]. Procurement of the 2-iodo analog ensures that primary screening campaigns do not generate false negatives that would occur with 2-chloro or unsubstituted benzamide variants. This compound is appropriate for kinase selectivity profiling, cellular target engagement assays in salt-sensitive hypertension models, and as a starting scaffold for medicinal chemistry optimization of pharmacokinetic properties [1].

Radical-Mediated Synthesis of Benzolactams and Biaryl Compounds via Aryl Radical Intermediates

The ortho-iodo substitution pattern uniquely enables radical generation and subsequent 1,5-hydrogen-transfer or 1,4-aryl migration reactions. N-(3-acetamidophenyl)-2-iodobenzamide can serve as a substrate for Bu₃SnH-mediated or photochemically induced radical cyclization to generate benzomacrolactams and functionalized biaryls [2][3]. The 3-acetamidophenyl group provides additional hydrogen-bonding functionality that can influence rotamer populations and thus regioselectivity of radical translocation products — a feature absent in simpler N-phenyl-2-iodobenzamide substrates [3]. This compound is appropriate for synthetic methodology development and for generating structurally complex benzamide derivatives inaccessible through polar reactions.

Palladium-Catalyzed Diversification via Suzuki-Miyaura and Sonogashira Cross-Coupling

The C–I bond at the 2-position of the benzamide ring serves as a superior electrophilic partner for palladium-catalyzed cross-coupling, with oxidative addition rates 10²–10⁵ times faster than corresponding C–Br or C–Cl bonds [4]. N-(3-acetamidophenyl)-2-iodobenzamide can be efficiently diversified at the 2-position under mild conditions (room temperature, low Pd loading, broad substrate scope) to generate arrays of 2-aryl, 2-alkynyl, or 2-amino benzamide derivatives for structure-activity relationship studies. The 3-acetamidophenyl group is compatible with these reaction conditions and provides a built-in hydrogen-bond donor/acceptor motif for target engagement.

Zinc Finger-Directed Antineoplastic Probe Development

The activated 2-iodobenzamide scaffold is described in multiple patents as an antineoplastic chemotype that targets zinc finger domains of metalloregulatory proteins including PARP [5]. N-(3-acetamidophenyl)-2-iodobenzamide contains the requisite 2-iodo activating group and amide chelating functionality. Procurement of this specific 2-iodo analog — rather than 3-iodo or 4-iodo positional isomers — is critical because the ortho relationship between the iodine and the amide carbonyl is essential for zinc chelation geometry and thiol trapping reactivity [5]. This compound is appropriate for cellular viability screening against tumor cell lines and for mechanistic studies of zinc finger protein inhibition.

Quote Request

Request a Quote for N-(3-acetamidophenyl)-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.